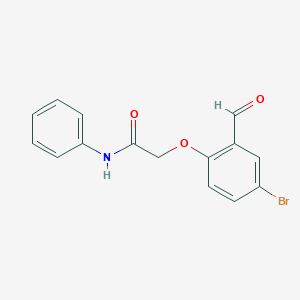

2-(4-bromo-2-formylphenoxy)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-bromo-2-formylphenoxy)-N-phenylacetamide is an organic compound with the molecular formula C15H12BrNO3 It is a derivative of acetamide, featuring a bromo-substituted phenoxy group and a formyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-phenylacetamide typically involves the reaction of 4-bromo-2-formylphenol with phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO

Biologische Aktivität

Overview of 2-(4-bromo-2-formylphenoxy)-N-phenylacetamide

Chemical Structure and Properties:

this compound is a synthetic organic compound characterized by its distinctive functional groups, which include a bromo substituent, an aldehyde group, and an acetamide moiety. These structural features suggest potential interactions with biological targets, making it a candidate for pharmacological evaluation.

Antimicrobial Activity

Compounds with similar structural features have been studied for their antimicrobial properties. The presence of halogens (like bromine) often enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes. Research has indicated that phenoxy derivatives can exhibit significant antibacterial and antifungal activities.

Anticancer Activity

The acetamide group is frequently associated with anticancer activity. Studies on structurally related compounds have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, phenylacetamides have been reported to target specific signaling pathways involved in tumor growth.

Enzyme Inhibition

Many compounds in medicinal chemistry are designed to inhibit specific enzymes that are overactive in certain diseases. The structural components of this compound suggest potential inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory processes.

Case Studies

- Antimicrobial Efficacy : A study evaluating various phenoxyacetamide derivatives found that certain compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. The presence of bromine was noted to enhance activity due to increased membrane permeability.

- Anticancer Properties : In vitro studies on phenylacetamides demonstrated their ability to induce apoptosis in breast cancer cells (MCF-7). Mechanistic studies revealed that these compounds activated caspase pathways, leading to programmed cell death.

- Enzyme Inhibition : Research on related compounds showed that they could effectively inhibit COX-2, a target for anti-inflammatory drugs. This inhibition was linked to the structural presence of the acetamide group.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Target/Mechanism | Reference |

|---|---|---|---|

| Phenoxyacetic Acid | Antimicrobial | Bacterial Membrane | |

| N-Phenylacetamide | Anticancer | Apoptosis Induction | |

| 4-Bromo-N-phenylacetamide | Enzyme Inhibition | COX-2 Inhibition |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substituent | Enhances membrane penetration |

| Acetamide Group | Promotes anticancer activity |

| Phenoxy Moiety | Increases antimicrobial efficacy |

Eigenschaften

IUPAC Name |

2-(4-bromo-2-formylphenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c16-12-6-7-14(11(8-12)9-18)20-10-15(19)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPQQRBCOIRMSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.